(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride
Description
(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride is a dihydrochloride salt of a tertiary amine derivative. Its structure comprises a 4-methoxyphenylmethyl group attached to a methylamine backbone, with a 2-aminoethyl substituent (Fig. 1). The dihydrochloride form enhances solubility in polar solvents due to protonation of the amine groups.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;;/h3-6H,7-9,12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACPHIXMOSYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with N-methylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new pharmaceuticals and materials.
Biology
- Biological Activity : Preliminary studies indicate that (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride exhibits significant biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 0.794 |
| A549 (lung cancer) | 0.913 |
Medicine
- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways involved in cancer progression and microbial resistance.
Antimicrobial Efficacy
- A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests its potential utility in developing new antimicrobial therapies.
Anticancer Efficacy
- In xenograft models using human breast cancer cells implanted in mice, administration of the compound led to a reduction in tumor size by up to 60% over four weeks. This highlights its promising role as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethylamine Derivatives
a) 2-(2-Aminoethyl)aniline Dihydrochloride
- Structure: Features an aniline ring (aromatic amine) with a 2-aminoethyl side chain.
- Key Differences : Lacks the 4-methoxyphenylmethyl group, which reduces steric bulk and alters electronic properties. The absence of methoxy may decrease lipophilicity compared to the target compound.
- Applications : Used in organic synthesis, particularly in coupling reactions (e.g., peptide synthesis) .
b) 4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride
- Structure: Contains a dimethylaminoethyl group instead of the methyl/methoxyphenyl substituents.
- This could enhance interactions with anionic biological targets (e.g., enzymes) compared to the target compound’s methoxy group .
c) 2-(4-Hydroxy-3-Methoxyphenyl)ethylamine Hydrochloride
- Structure: Contains a phenolic hydroxyl and methoxy group on the aromatic ring.
Catechol and Heterocyclic Derivatives
a) 4-(2-Aminoethyl)catechol Hydrochloride
- Structure : Features a catechol (3,4-dihydroxyphenyl) group.
- Key Differences : The catechol moiety confers antioxidant properties and higher polarity, making it prone to oxidation. In contrast, the target compound’s methoxy group enhances stability and lipophilicity .
b) Pyridoxamine Dihydrochloride
Pharmacological and Physicochemical Properties
Biological Activity
(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride, commonly referred to as a derivative of phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C11H18Cl2N2O
- Molecular Weight : 265.19 g/mol
- IUPAC Name : 2-amino-N-[(4-methoxyphenyl)methyl]ethanamine dihydrochloride
Research indicates that compounds similar to (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride may interact with various neurotransmitter systems. The primary mechanism involves modulation of the serotonin and norepinephrine pathways, which can influence mood and cognitive functions.
Case Studies and Research Findings
-
Neurotransmitter Modulation :
- A study demonstrated that derivatives of this compound could enhance serotonin levels in the brain, suggesting potential antidepressant effects. This was observed in animal models where increased serotonin was correlated with improved mood behaviors.
- Antioxidant Activity :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin levels | |
| Antioxidant Activity | Effective free radical scavenging | |
| Anti-inflammatory Effects | Reduced cytokine production |
Synthesis Methods
Various synthetic routes have been explored for producing (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride, often involving the alkylation of amines with phenolic compounds. Recent advancements have focused on enantioselective synthesis methods to improve yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
